Taltirelin Acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taltirelin Acetate is a synthetic analog of thyrotropin-releasing hormone (TRH), which mimics the physiological actions of TRH but with a much longer half-life and duration of effects . It is primarily used for its neuroprotective, nootropic, and analgesic effects . This compound is marketed under the tradename Ceredist and is used to improve motor function in patients with spinocerebellar degeneration .

准备方法

The synthesis of Taltirelin Acetate involves several steps:

Starting Materials: SM1 and SM2 are used as starting materials.

Condensation Reaction: The first step involves a condensation reaction to form an intermediate.

Boc Group Removal: The Boc group is removed to generate another intermediate.

Final Condensation: Another condensation reaction is carried out to form the final intermediate.

Trt Group Removal: The Trt group is removed to obtain Taltirelin.

An alternative method involves using L-asparagine as a starting material and going through Friedel-Crafts acylation, esterification, methylation, and hydrogenation . The final product is obtained through purification, desalting, and freeze-drying .

化学反应分析

Taltirelin Acetate undergoes various chemical reactions:

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are not detailed.

Substitution Reactions: Substitution reactions are possible, particularly involving the imidazole ring.

Common Reagents: Common reagents include trifluoroacetic acid and crystallization solvents.

Major Products: The major product formed is Taltirelin itself, with high purity and stability.

科学研究应用

Taltirelin Acetate has a wide range of scientific research applications:

Neuroprotection: It has been shown to protect dopaminergic neurons and improve motor function in Parkinson’s disease models.

Nootropic Effects: It enhances cognitive functions and memory.

Analgesic Effects: It provides pain relief without significant side effects.

Central Nervous System Effects: It increases locomotor activity and antagonizes reserpine-induced hypothermia.

作用机制

Taltirelin Acetate exerts its effects by mimicking the actions of thyrotropin-releasing hormone (TRH). It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . It also promotes dopamine release in the central nervous system, which is mediated by vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH) . The compound affects the regulation of TH expression in striatal neurons, mediated by p-ERK1/2 .

相似化合物的比较

Taltirelin Acetate is unique compared to other TRH analogs due to its enhanced brain penetration, oral activity, and stability . Similar compounds include:

Protirelin: Another TRH analog used for diagnostic tests.

Triptorelin Acetate: Used for different therapeutic purposes.

Alantolactone: Another compound with neuroprotective effects.

This compound stands out due to its longer duration of action and higher stability in vivo .

属性

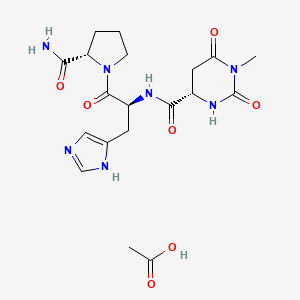

IUPAC Name |

acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O5.C2H4O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;1-2(3)4/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWPSTSKDKFSRT-LFELFHSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)

![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2762861.png)

![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2762869.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2762873.png)

![Spiro[4.5]decan-6-amine](/img/structure/B2762874.png)

![4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2762875.png)